molecular formula C19H24ClN3O2 B2391747 tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate CAS No. 1042768-01-3

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate

Cat. No.: B2391747
CAS No.: 1042768-01-3
M. Wt: 361.87
InChI Key: QVUYSGSVKPEWPJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring linked to a pyrazole moiety substituted at position 3 with a 4-chlorophenyl group. The tert-butyl carbamate group at the piperidine nitrogen serves as a protective group, enhancing stability during synthesis . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole derivatives.

Properties

IUPAC Name

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2/c1-19(2,3)25-18(24)23-10-8-14(9-11-23)17-12-16(21-22-17)13-4-6-15(20)7-5-13/h4-7,12,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUYSGSVKPEWPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tert-Butyl 4-Oxopiperidine-1-Carboxylate

4-Piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) in dichloromethane (DCM):
$$
\text{4-Piperidone} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-butyl 4-oxopiperidine-1-carboxylate} \quad
$$
Yield : >90% (reported for analogous Boc protections).

Claisen Condensation to Form 1,3-Diketone

The ketone at position 4 reacts with ethyl 4-chlorophenylacetate under basic conditions (e.g., lithium diisopropylamide, LDA) to form the 1,3-diketone:
$$
\text{tert-butyl 4-oxopiperidine-1-carboxylate} + \text{ethyl 4-chlorophenylacetate} \xrightarrow{\text{LDA, THF}} \text{tert-butyl 4-(3-(4-chlorophenyl)-3-oxopropanoyl)piperidine-1-carboxylate}
$$
Critical Parameters :

  • Temperature: −78°C to 0°C.
  • Solvent: Anhydrous tetrahydrofuran (THF).

Pyrazole Ring Formation via Hydrazine Cyclization

The diketone undergoes cyclization with hydrazine hydrate in ethanol under reflux:
$$
\text{Diketone} + \text{N}2\text{H}4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate}
$$
Optimization Data :

Parameter Value
Reaction Time 12–16 h
Yield 65–72%
Purity (HPLC) ≥95%

Suzuki-Miyaura Cross-Coupling Approach

Preparation of Boronic Ester Intermediate

A bromopyrazole-piperidine precursor is synthesized, followed by borylation using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
$$
\text{tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate} + \text{Pin}_2\text{B} \xrightarrow{\text{BuLi, THF}} \text{tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate}
$$
Conditions :

  • Temperature: −70°C to 25°C.
  • Yield: 51%.

Coupling with 4-Chlorophenyl Boronic Acid

The boronate undergoes Suzuki coupling with 4-chlorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃:
$$
\text{Boronate} + \text{4-Cl-C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(0), DME/H}2\text{O}} \text{Target Compound}
$$
Performance Metrics :

Catalyst Loading Solvent System Yield
2 mol% Pd(PPh₃)₄ DME/H₂O (3:1) 78%

Comparative Analysis of Synthetic Methods

Method Advantages Limitations Yield
Cyclocondensation High atom economy Multi-step diketone synthesis 65–72%
Suzuki Coupling Modular aryl group introduction Requires air-sensitive reagents 51–78%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.75 (s, 1H, pyrazole-H), 7.43 (d, J = 8.4 Hz, 2H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, Ar-H), 4.27 (m, 2H, piperidine-H), 2.90 (m, 2H, piperidine-H), 1.49 (s, 9H, Boc-CH₃).
  • MS (ESI) : m/z 361.9 [M + H]⁺.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclocondensation is preferred for large-scale production due to lower catalyst costs.
  • Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) in Suzuki reactions reduces environmental impact.

Chemical Reactions Analysis

tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

The compound exhibits a range of biological activities, primarily attributed to its structural features that allow interaction with specific biological targets.

Kinase Inhibition

Research indicates that this compound can selectively inhibit various kinases, which play critical roles in cell signaling pathways. For example, studies have shown that derivatives similar to this compound exhibit significant inhibition against cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Anti-Cancer Properties

The anti-proliferative effects of tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate have been documented in various cancer types, including breast and cervical cancers. The compound induces cell cycle arrest and apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent.

Neuroprotective Effects

Emerging studies suggest that pyrazole-based compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several studies have highlighted the effectiveness of this compound:

Study 1: Inhibition of CDK16

A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited CDK16 with an EC50 value around 33 nM, indicating potent activity against this target. The study emphasized the compound's potential as a therapeutic agent in cancer treatment.

Study 2: Anti-Cancer Efficacy

In vitro studies conducted on breast and cervical cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis. This suggests its potential role as an anti-cancer drug.

Study 3: Neuroprotective Mechanisms

Research published in Neuropharmacology indicated that pyrazole derivatives could protect neuronal cells from oxidative stress-induced damage, supporting their development for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the pyrazole and chlorophenyl groups can influence its binding affinity and selectivity, while the piperidine ring can enhance its stability and solubility.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The target compound differs from analogues in and 3 primarily in the substitution pattern of the pyrazole ring:

  • Pyrazole Position 1: The target compound has a hydrogen atom (1H-pyrazole), while analogues (e.g., 5m, 5n, 5d) feature aryl groups (e.g., 4-methylphenyl, 3-trifluoromethylphenyl) at this position.
  • Pyrazole Position 3 : The 4-chlorophenyl group in the target compound contrasts with substituents like 3-fluorophenyl (5d), 4-methoxyphenyl (5f), and 3-trifluoromethylphenyl (5n, 5o). Chlorine’s electron-withdrawing nature impacts electronic distribution and acidity compared to fluorine or methoxy groups .

Key Observations :

  • Yield Trends : Electron-donating groups (e.g., 4-MePh in 5m) correlate with higher yields (81%) compared to electron-withdrawing substituents (e.g., 3-CF3Ph in 5o, 63%) .
  • Physical State : Aryl-substituted derivatives (5d, 5e) often crystallize, while trifluoromethyl analogues (5n, 5o) remain oils, suggesting steric effects on crystallinity .

Spectroscopic Characterization

NMR Spectroscopy
  • tert-Butyl Group : All compounds show characteristic 1H NMR signals at ~1.4 ppm (9H, s) and 13C NMR signals at ~80 ppm (quaternary C) .
  • Aromatic Protons : The 4-chlorophenyl group in the target compound would exhibit two doublets (J = 8.5 Hz) in the aromatic region (δ 7.4–7.6 ppm), distinct from fluorine-coupled splitting in 5d (δ ~7.1–7.3 ppm) .
  • 15N NMR : Pyrazole nitrogen chemical shifts vary with substitution; for example, 5n and 5o show δN = −120 to −150 ppm for N-aryl environments .
IR and Mass Spectrometry
  • IR Stretches : C=O (tert-butyl carbamate) appears at ~1700 cm⁻¹, while C-Cl (target compound) and C-F (5d) stretches occur at ~750 cm⁻¹ and ~1200 cm⁻¹, respectively .
  • MS Data : Molecular ion peaks align with calculated masses (e.g., 5m: m/z 487; 5d: m/z 454). The target compound’s expected molecular ion (C19H22ClN3O2) would appear at m/z 359.5 .

Implications of Structural Differences

  • Reactivity : The unsubstituted 1H-pyrazole in the target compound may enhance nucleophilic reactivity at the N1 position compared to aryl-blocked analogues .
  • Conversely, the target’s 4-chlorophenyl group could enhance binding to hydrophobic enzyme pockets .

Biological Activity

Tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

  • Molecular Formula : C18H22ClN3O2
  • Molecular Weight : 341.84 g/mol
  • CAS Number : [insert CAS number if available]
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a 4-chlorophenyl pyrazole moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant effects in multiple biological contexts.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties :

  • Mechanism of Action : It induces apoptosis in cancer cells, primarily through the activation of caspases and modulation of the p53 pathway. Flow cytometry analysis has shown that it can arrest cell proliferation at the G1 phase in various cancer cell lines, including MCF-7 (breast cancer) and SK-MEL-2 (melanoma) .
  • Case Studies :
    • In vitro studies demonstrated IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • The compound was also effective against leukemia cell lines, showing selective toxicity while sparing non-cancerous cells .

Anti-inflammatory Properties

In addition to anticancer activity, this compound has shown potential anti-inflammatory effects :

  • Mechanism : The presence of the chlorophenyl group is believed to enhance its interaction with inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .
  • Research Findings : Studies have suggested that the compound can reduce inflammation markers in vitro, indicating its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity:

Structural FeatureImpact on Activity
Tert-butyl groupEnhances lipophilicity and cellular uptake
Chlorophenyl moietyIncreases potency against cancer cell lines
Pyrazole ringEssential for anticancer activity through receptor interactions

Q & A

Q. What are the established synthetic routes for preparing tert-butyl 4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring. A common approach includes:

Cyclocondensation: Reacting 4-chlorophenyl hydrazine with a β-keto ester to form the pyrazole core.

Piperidine Coupling: Introducing the piperidine moiety via nucleophilic substitution or Buchwald-Hartwig amination.

Boc Protection: Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
Optimization Tips:

  • Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or LC-MS to identify intermediates.
  • Adjust stoichiometry of reagents (e.g., 1.2 equivalents of Boc₂O) to ensure complete protection .

Q. How is the structural integrity of this compound verified, and what analytical techniques are recommended?

  • Methodological Answer: Structural confirmation requires a combination of techniques:
  • X-ray Crystallography: Provides definitive proof of molecular geometry and stereochemistry (e.g., bond angles, torsion angles) .
  • NMR Spectroscopy:
  • ¹H/¹³C NMR: Assign peaks for the pyrazole (δ 6.5–8.0 ppm for aromatic protons), piperidine (δ 1.4–3.0 ppm), and tert-butyl group (δ 1.4 ppm, singlet) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage: Store in airtight containers at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer:
  • Variable Temperature (VT) NMR: Assess dynamic processes (e.g., ring puckering in piperidine) by acquiring spectra at 25°C and −40°C .
  • COSY/NOESY: Identify through-space interactions to confirm substituent orientation on the pyrazole ring .
  • Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .

Q. What strategies are effective for studying the compound’s biological activity, and how can false positives be mitigated?

  • Methodological Answer:
  • Target Engagement Assays: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding affinity to enzymes/receptors .
  • Counter-Screens: Test against related off-target proteins (e.g., kinase panels) to rule out nonspecific interactions .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

  • Methodological Answer:
  • Forced Degradation Studies:

Acidic Conditions: Incubate in 0.1 M HCl (25°C, 24 hrs); monitor via HPLC for Boc deprotection.

Oxidative Stress: Expose to 3% H₂O₂; check for pyrazole ring oxidation .

  • Lyophilization: Stabilize the compound by freeze-drying in tert-butanol/water mixtures (1:1 v/v) .

Q. What computational methods are recommended for predicting the compound’s reactivity or interaction with biological targets?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Glide to model binding poses in active sites (e.g., kinase ATP pockets) .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational flexibility of the piperidine ring .
  • ADMET Prediction: Employ SwissADME or ADMETlab 2.0 to estimate permeability (LogP) and toxicity (hERG inhibition risk) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 45% vs. 70%) for this compound?

  • Methodological Answer:
  • Reaction Scale: Smaller scales (<1 mmol) often report lower yields due to handling losses.
  • Catalyst Screening: Test alternative catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) for coupling steps .
  • Workup Optimization: Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) to improve recovery .

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